2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Description
BenchChem offers high-quality 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-20(15-16-21-9-3-2-4-10-21)32-26(35)18-34-25-14-8-6-12-23(25)27-28(34)29(36)33(19-31-27)17-22-11-5-7-13-24(22)30/h2-14,19-20H,15-18H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTUGXAFWAVRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule notable for its unique structural features, including multiple heterocyclic rings and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 486.9 g/mol. Its structure comprises:
- A pyrimidinone ring
- An indole ring
- An acetamide group
- A chlorobenzyl moiety
These components are believed to contribute significantly to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Several studies have indicated that compounds similar to 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide exhibit anticancer properties. For instance, derivatives featuring indole and pyrimidine frameworks have shown promise against various cancer cell lines.
- Mechanism of Action : The compound's activity may involve the induction of apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
- Case Study : A related study demonstrated that similar pyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
Research has also suggested that this compound may possess antimicrobial properties. The presence of the chlorobenzyl group is often associated with enhanced antibacterial activity.
- In Vitro Studies : Preliminary tests have shown that related compounds inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
- Case Study : In one study, a structurally similar derivative displayed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Interaction Studies
Understanding how 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide interacts with biological targets is crucial for elucidating its therapeutic potential.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets:
- Target Proteins : Studies have focused on proteins involved in cancer pathways and bacterial resistance mechanisms.
- Findings : The docking results suggest a strong affinity for certain kinases and enzymes critical in tumor progression and bacterial metabolism .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
